molecular formula C11H11N3 B12242920 3-methyl-N-phenylpyrazin-2-amine CAS No. 92289-34-4

3-methyl-N-phenylpyrazin-2-amine

Cat. No.: B12242920
CAS No.: 92289-34-4
M. Wt: 185.22 g/mol
InChI Key: TXGHXWMKUWXPQZ-UHFFFAOYSA-N
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Description

3-methyl-N-phenylpyrazin-2-amine is an organic compound belonging to the class of amines. It features a pyrazine ring substituted with a methyl group at the 3-position and a phenyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-phenylpyrazin-2-amine typically involves the reaction of 3-methylpyrazine with aniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source to facilitate the amination reaction . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-phenylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted pyrazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-methyl-N-phenylpyrazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-phenylpyrazin-2-amine is unique due to the presence of both a methyl group and a phenyl group on the pyrazine ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

92289-34-4

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-methyl-N-phenylpyrazin-2-amine

InChI

InChI=1S/C11H11N3/c1-9-11(13-8-7-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)

InChI Key

TXGHXWMKUWXPQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1NC2=CC=CC=C2

Origin of Product

United States

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